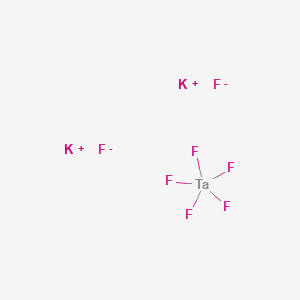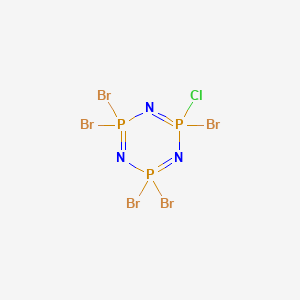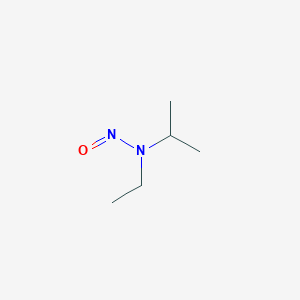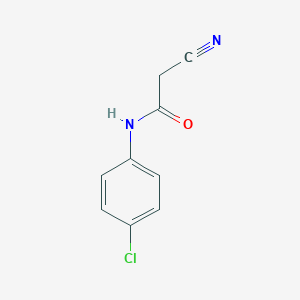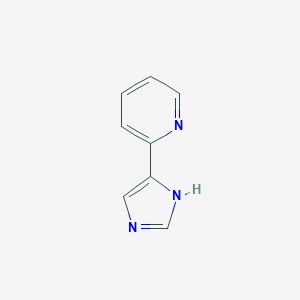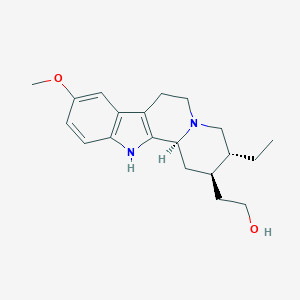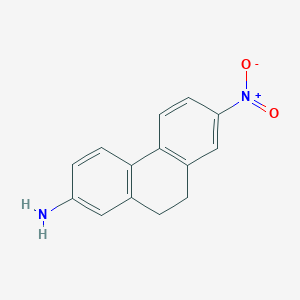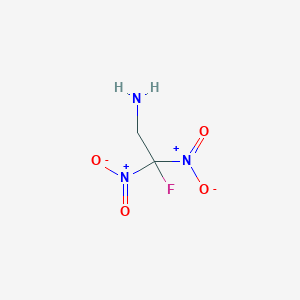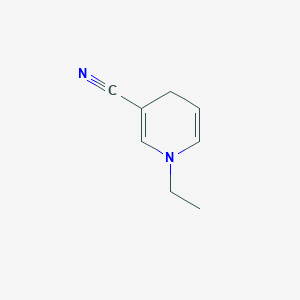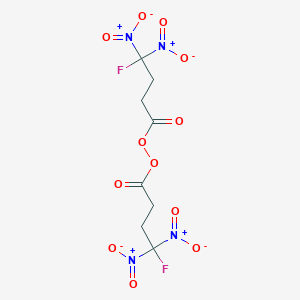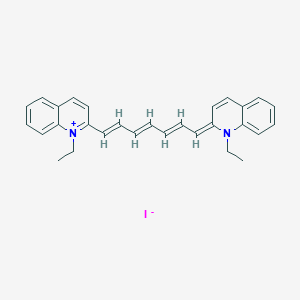
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide
描述
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide, also known as EEQTQI, is a quinoline-based compound that has been studied for its potential applications in scientific research. EEQTQI is a synthetic compound that has been widely used in a variety of laboratory experiments, and its structure and properties have been well characterized. The compound has been found to have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal activities. In addition, EEQTQI has been shown to have a variety of other biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide involves the condensation of 1-ethyl-2-aminoquinoline with hepta-1,3,5-triene-7-aldehyde followed by the addition of iodomethane to form the quaternary salt.
Starting Materials
1-ethyl-2-aminoquinoline, hepta-1,3,5-triene-7-aldehyde, iodomethane, sodium hydroxide, acetonitrile
Reaction
Step 1: 1-ethyl-2-aminoquinoline is reacted with hepta-1,3,5-triene-7-aldehyde in the presence of sodium hydroxide and acetonitrile to form the Schiff base product., Step 2: The resulting Schiff base product is treated with iodomethane to form the quaternary salt product, 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide.
科学研究应用
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal activities. In addition, 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been studied for its potential applications in cancer research, as it has been found to have anti-tumor activities in vitro. The compound has also been studied for its potential applications in drug delivery, as it has been found to be able to form complexes with a variety of drugs and act as a delivery vehicle for these drugs.
作用机制
The exact mechanism of action of 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide is not yet fully understood. However, it is believed that the compound may act by binding to specific receptors on the surface of cells, which leads to the activation of various signaling pathways that can lead to the desired biological effects. In addition, it is believed that 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide may interact with enzymes and other proteins in the cell, leading to changes in their activity and/or expression.
生化和生理效应
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of a variety of bacteria, including E. coli and S. aureus. In addition, 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been found to have antioxidant, anti-inflammatory, and antifungal activities. It has also been found to have anti-tumor activities in vitro.
实验室实验的优点和局限性
The use of 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and is stable under laboratory conditions. In addition, it has a wide range of biological activities, making it a useful tool for a variety of experiments. However, there are some limitations to the use of 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide in laboratory experiments. The compound is not water soluble, making it difficult to use in aqueous solutions. In addition, the compound is not very soluble in organic solvents, making it difficult to use in some experiments.
未来方向
There are a number of potential future directions for research into 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide. One potential direction is to further study the compound’s mechanism of action, as this is not yet fully understood. In addition, further research into the compound’s potential applications in drug delivery and cancer research is warranted. Furthermore, further research into the compound’s potential applications in other areas, such as neurological and cardiovascular diseases, is also needed. Finally, further research into the compound’s safety and toxicity is needed in order to determine its potential for use in humans.
属性
IUPAC Name |
(2E)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-2-yl)hepta-2,4,6-trienylidene]quinoline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N2.HI/c1-3-30-26(22-20-24-14-10-12-18-28(24)30)16-8-6-5-7-9-17-27-23-21-25-15-11-13-19-29(25)31(27)4-2;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHCOOKKXNXNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C=C/C=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide | |
CAS RN |
17695-32-8 | |
| Record name | Quinolinium, 1-ethyl-2-[7-(1-ethyl-2(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanine dye 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ethyl-2-[7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl]quinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



